molecular formula C19H13F2N3O2S B2457949 N-(2,4-difluorophenyl)-6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide CAS No. 1021260-40-1

N-(2,4-difluorophenyl)-6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide

Cat. No.: B2457949
CAS No.: 1021260-40-1
M. Wt: 385.39
InChI Key: ODGVNUPTEATZGL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-difluorophenyl)-6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide typically involves the following steps:

    Formation of the Imidazo[2,1-b]thiazole Core: This is achieved by reacting 2-aminothiazole with an appropriate aldehyde or ketone under acidic or basic conditions.

    Introduction of the 2,4-difluorophenyl Group: This step involves the use of 2,4-difluoroaniline, which is coupled with the imidazo[2,1-b]thiazole core through a nucleophilic substitution reaction.

    Attachment of the 4-methoxyphenyl Group: This is done via a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction, using 4-methoxyphenylboronic acid or a similar reagent.

    Formation of the Carboxamide Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening techniques, continuous flow reactors, and advanced purification methods such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

N-(2,4-difluorophenyl)-6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial properties against bacteria and fungi.

    Medicine: Explored for its anticancer activity, particularly against certain types of tumors.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,4-difluorophenyl)-6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-difluorophenyl)-4-methoxybenzamide
  • (1S)-2-(cyclopropylmethyl)-N-(2,4-difluorophenyl)-1-(hydroxymethyl)-7-methoxy-9-methyl-1′-spiro[1,3-dihydropyrido[3,4-b]indole-4,3′-azetidine]carboxamide

Uniqueness

N-(2,4-difluorophenyl)-6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide is unique due to its specific structural features, such as the imidazo[2,1-b]thiazole core and the presence of both 2,4-difluorophenyl and 4-methoxyphenyl groups. These features contribute to its distinct biological activities and potential therapeutic applications .

Properties

IUPAC Name

N-(2,4-difluorophenyl)-6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13F2N3O2S/c1-26-13-5-2-11(3-6-13)16-9-24-17(10-27-19(24)23-16)18(25)22-15-7-4-12(20)8-14(15)21/h2-10H,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODGVNUPTEATZGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CN3C(=CSC3=N2)C(=O)NC4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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